molecular formula C13H7F3O B3040754 2,3,5-Trifluorobenzophenone CAS No. 235772-90-4

2,3,5-Trifluorobenzophenone

Cat. No. B3040754
CAS RN: 235772-90-4
M. Wt: 236.19 g/mol
InChI Key: SJTQEZSDGPXVQO-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzophenone is a chemical compound with the molecular formula C13H7F3O and a formula weight of 236.19 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trifluorobenzophenone consists of a benzophenone backbone with three fluorine atoms attached to the phenyl ring . The InChI code for this compound is 1S/C13H7F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H .

Scientific Research Applications

Hyperbranched Poly(ether ketone)s Synthesis

A study by Bennour et al. (2014) explored the polycondensation of 2,6,4′-trifluorobenzophenone (TFB) with isosorbide and isomannide, leading to the production of hyperbranched poly(ether ketone)s. This research provided valuable insights into the synthesis of high-performance polymers with potential applications in various industries due to their high glass transition temperatures (around 200°C) and unique structural properties (Bennour et al., 2014).

Environmentally Sustainable Synthesis

In the realm of green chemistry, Zhang et al. (2011) demonstrated an environmentally sustainable synthesis method for 2-aminobenzothiazoles and 2-aminobenzoxazoles, using water as a solvent. This approach is significant for its high efficiency and the use of environmentally benign solvents, showcasing the potential of 2,3,5-Trifluorobenzophenone derivatives in sustainable chemical processes (Zhang et al., 2011).

Multicyclic Poly(ether ketone)s Development

Kricheldorf et al. (2005) studied the polycondensation of 2,6,4‘-Trifluorobenzophenone with various diphenols. This research contributed to the development of multicyclic poly(ether ketone)s, expanding the potential applications of these materials in advanced polymer science due to their structural diversity and high performance (Kricheldorf et al., 2005).

Novel Building Blocks for Fluorous Chemistry

The study by Kysilka et al. (2008) introduced HFPO trimer-based alkyl triflate as a novel building block for fluorous chemistry. This research is pivotal in developing highly fluorinated compounds for specialized applications, such as fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).

Continuous Flow Synthesis in Pharmaceutical Industry

Deng et al. (2015) reported on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in the pharmaceutical industry. This study highlights the efficiency of microflow processes in the production of pharmaceutical intermediates, emphasizing the importance of 2,3,5-Trifluorobenzophenone derivatives in drug manufacturing (Deng et al., 2015).

properties

IUPAC Name

phenyl-(2,3,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTQEZSDGPXVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorobenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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